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Introduction

The 22RV1 cell line is a critical in vitro model for studying castration-resistant prostate cancer
(CRPC). Derived from a relapsed, androgen-dependent CWR22 xenograft, 22RV1 cells exhibit
androgen-independent growth while remaining responsive to androgens.[1][2] A key
characteristic of this cell line is the expression of both full-length androgen receptor (AR) and
constitutively active AR splice variants (AR-SVs), most notably AR-V7.[3][4] The presence of
AR-V7, which lacks the ligand-binding domain, is a major mechanism of resistance to second-
generation antiandrogens like enzalutamide.[4]

(R)-UT-155 is a novel, potent Selective Androgen Receptor Degrader (SARD).[3][5] Unlike
traditional antagonists that target the AR ligand-binding domain, (R)-UT-155 selectively binds to
the N-terminal transcriptional activation domain (AF-1).[6][7] This unique mechanism allows it
to induce the degradation of both full-length AR and AR-SVs, offering a promising therapeutic
strategy to overcome resistance in advanced prostate cancer.[3] These application notes
provide a summary of the effects of (R)-UT-155 on 22RV1 cells and detailed protocols for key
experiments.
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Mechanism of Action

(R)-UT-155 functions by binding to the AF-1 domain of the androgen receptor. This
engagement leads to the ubiquitination and subsequent degradation of the AR protein by the
proteasome.[3][6] Crucially, this mechanism is effective against both the full-length AR and
splice variants like AR-V7 that are responsible for driving resistance. The degradation of these
key proteins inhibits AR-dependent gene transcription and downstream signaling, ultimately
suppressing tumor cell growth.[3]

Caption: Mechanism of (R)-UT-155 in 22RV1 prostate cancer cells.

Data Presentation

The following tables summarize the reported effects of (R)-UT-155 on the 22RV1 prostate
cancer cell line.

Table 1: Summary of In Vitro Effects of (R)-UT-155 on 22RV1 Cells

. . Observed o
Experiment Treatment Duration Citation
Effect
Dose-
dependent
. (R)-UT-155 .
Protein degradation of
. (Dose- ~24 hours [3]
Expression both full-
Response)

length AR and
AR-V7 protein.

| Gene Expression | 10 uM (R)-UT-155 | 48 hours | Significant inhibition of AR-V7-dependent
gene expression (FKBP5). |[3] |

Table 2: Summary of In Vivo Efficacy of (R)-UT-155 in 22RV1 Xenograft Model

Treatment L.
Parameter Dosage Result Citation
Group
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| Tumor Growth | (R)-UT-155 | 100 mg/kg/day (s.c.) | Significant inhibition of 22RV1 tumor
growth in castrated mice. |[7][8] |

Experimental Protocols
Protocol 1: 22RV1 Cell Culture

The 22RV1 cell line was established from a xenograft of the androgen-dependent CWR22 line
that relapsed after castration.[1]

e Media and Reagents:
o Base Medium: RPMI 1640.
o Supplements: 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

o For Androgen-Deprivation Studies: Use charcoal-stripped serum (CSS) instead of FBS to
remove androgens.

e Culture Conditions:
o Incubate cells at 37°C in a humidified atmosphere with 5% COa.
o The doubling time of 22RV1 cells is approximately 40-60 hours.[9]

e Subculturing:

o

When cells reach 80-90% confluency, aspirate the medium.

[¢]

Wash the cell monolayer with PBS.

[¢]

Add Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.

o

Neutralize trypsin with complete growth medium and centrifuge the cell suspension.
o Resuspend the cell pellet in fresh medium and plate at the desired density.

Protocol 2: Western Blot Analysis of AR and AR-V7 Degradation
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This protocol is designed to assess the dose-dependent effect of (R)-UT-155 on AR and AR-V7
protein levels.

5. Dally Treatment
- Vehicl

- (R)-UT-155 (100 mg/kg s.c.)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 6/6 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10800621?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

